molecular formula C11H12N2 B183417 Isoquinolin-1-ylmethyl-methyl-amine CAS No. 144163-92-8

Isoquinolin-1-ylmethyl-methyl-amine

Cat. No.: B183417
CAS No.: 144163-92-8
M. Wt: 172.23 g/mol
InChI Key: YNPPUPMDRRQNCU-UHFFFAOYSA-N
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Description

Isoquinolin-1-ylmethyl-methyl-amine is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-1-ylmethyl-methyl-amine can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, leading to the formation of isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves the use of efficient catalytic processes. For example, the Ir(III)-catalyzed C-H/N-O annulation of arylketoxime and internal alkyne is a notable method that does not require an oxidant . These methods are designed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .

Scientific Research Applications

Isoquinolin-1-ylmethyl-methyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinolin-1-ylmethyl-methyl-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing pathways related to neurotransmission and cellular signaling . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structural isomer of isoquinoline, used in anti-malarial drugs.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

    Papaverine: An isoquinoline alkaloid used as a vasodilator.

Uniqueness

Isoquinolin-1-ylmethyl-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form various derivatives makes it a versatile compound in research and industry .

Properties

IUPAC Name

1-isoquinolin-1-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPPUPMDRRQNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597588
Record name 1-(Isoquinolin-1-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144163-92-8
Record name 1-(Isoquinolin-1-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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